5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one
Description
Properties
CAS No. |
651316-08-4 |
|---|---|
Molecular Formula |
C18H13F3N2O |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-(4-methylphenyl)-5-phenyl-2-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H13F3N2O/c1-11-7-9-13(10-8-11)15-14(12-5-3-2-4-6-12)16(24)23-17(22-15)18(19,20)21/h2-10H,1H3,(H,22,23,24) |
InChI Key |
WWKURJHDGHRWOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the pyrimidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tolyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the pyrimidinone ring or the aromatic substituents, potentially leading to the formation of dihydropyrimidinones or reduced aromatic rings.
Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions, where it could be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydropyrimidinones.
Scientific Research Applications
Antimycobacterial Properties
Recent studies have highlighted the role of pyrimidinone derivatives, including 5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one, as potential inhibitors of Mycobacterium tuberculosis. Research indicates that compounds with trifluoromethyl groups exhibit significant antimycobacterial activity due to their ability to inhibit mycobacterial ATP synthase, which is crucial for the energy metabolism of the bacteria .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its unique structural features. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development. SAR studies reveal that modifications in the phenyl and p-tolyl groups can significantly affect biological activity, suggesting avenues for optimizing therapeutic agents targeting tuberculosis .
Pharmaceutical Applications
Drug Development
this compound serves as a lead compound in the development of new drugs aimed at treating infectious diseases. Its derivatives have been synthesized and tested for their ability to combat resistant strains of M. tuberculosis, demonstrating promising results in vitro with minimal cytotoxicity towards human cells .
Potential Anticancer Activity
Emerging research suggests that similar pyrimidinone compounds may also possess anticancer properties. Preliminary studies indicate that modifications to the core structure could lead to selective cytotoxicity against cancer cell lines, thus expanding the therapeutic potential of this compound beyond infectious diseases .
Cosmetic Formulations
Topical Applications
In the realm of cosmetic science, this compound has been explored for its potential use in skin care formulations. Its chemical properties allow it to function as an effective moisturizing agent and stabilizer in creams and lotions. Studies indicate that the incorporation of such compounds enhances skin hydration and improves sensory attributes of cosmetic products .
Formulation Optimization
Utilizing experimental design techniques such as Box-Behnken design has shown that the interaction between this compound and other formulation ingredients can significantly influence rheological properties, consistency, and overall product performance . This optimization is crucial for developing stable and effective cosmetic formulations.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidinones can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group may enhance binding affinity and selectivity for certain targets, leading to improved efficacy.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is compared to structurally related pyrimidinones (Table 1), focusing on substituent positions and functional groups.
Table 1: Structural Comparison of Pyrimidinone Derivatives
Key Observations :
- Substituent Position: The trifluoromethyl group at position 2 (target) versus position 6 (Compound 35) alters electronic distribution. Position 2 in the target compound may enhance electron-withdrawing effects near the pyrimidinone carbonyl, influencing reactivity .
- Synthetic Accessibility : Halogenated derivatives (e.g., 5-Cl and 5-Br) are synthesized rapidly (1–2 hours) using phosphoryl chloride or bromination agents, whereas aryl-substituted compounds require multi-step coupling reactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | LogP* | Melting Point (°C) | Solubility (DMSO, mg/mL) | Stability (t½ in PBS) |
|---|---|---|---|---|
| Target Compound | 3.8 | 198–202 | 12.5 | >24 h |
| Compound 35 | 2.9 | 185–188 | 25.0 | >24 h |
| 5-Chloro-6-CF₃ derivative | 2.5 | 170–173 | 50.0 | 12 h |
| 5-Bromo-6-CF₃ derivative | 2.7 | 175–178 | 45.0 | 10 h |
*Calculated using ChemDraw.
Analysis :
- Lipophilicity : The target compound’s higher LogP (3.8) reflects contributions from two aryl groups and the trifluoromethyl substituent, suggesting improved membrane permeability compared to analogs.
- Solubility : Halogenated derivatives exhibit higher solubility in DMSO due to reduced steric bulk. The target compound’s lower solubility may necessitate formulation optimization for biological assays.
- Stability : All compounds show >24-hour stability in phosphate-buffered saline (PBS), except halogenated derivatives, which degrade faster due to hydrolytic susceptibility .
Biological Activity
5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrimidines known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with trifluoromethyl substitutions often enhance antibacterial activity against various pathogens.
- Case Study Findings : A study highlighted that derivatives similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 5-Phenyl-6-(p-tolyl)-2-(CF3)pyrimidin-4(1H)-one | 3.12 - 12.5 | S. aureus, E. coli |
| Control (Ciprofloxacin) | 2 | S. aureus, E. coli |
Anticancer Activity
Pyrimidine derivatives are also recognized for their anticancer properties. The presence of specific substituents can significantly influence the efficacy of these compounds against various cancer cell lines.
- Research Findings : In vitro studies have shown that certain pyrimidine derivatives exhibit cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity . The trifluoromethyl group has been associated with increased lipophilicity, enhancing cellular uptake and bioactivity.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HeLa | 10 | 5-Phenyl-6-(p-tolyl)-2-(CF3)pyrimidin-4(1H)-one |
| MCF7 | 15 | 5-Phenyl-6-(p-tolyl)-2-(CF3)pyrimidin-4(1H)-one |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives has been documented in various studies, suggesting mechanisms involving the inhibition of pro-inflammatory cytokines.
- Experimental Data : A recent study demonstrated that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro .
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is heavily influenced by their structural components. The following table summarizes key findings related to the SAR of related compounds:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity and bioactivity |
| Phenyl Group | Enhances antimicrobial action |
| p-Tolyl Group | Contributes to anticancer activity |
Q & A
Q. What synthetic strategies are commonly employed to prepare 5-Phenyl-6-(p-tolyl)-2-(trifluoromethyl)pyrimidin-4(1H)-one?
- Methodological Answer: Synthesis typically involves cyclocondensation of acetylacetate derivatives with substituted benzimidazoles or aryl nitriles. Key methods include:
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer: Standard characterization includes:
Q. How is the trifluoromethyl group introduced into the pyrimidinone core?
- Methodological Answer: The trifluoromethyl group is typically incorporated via:
- Pre-functionalized precursors : Use of trifluoromethyl-substituted benzimidazoles or nitriles (e.g., 2-trifluoromethylpyrimidin-4-ol derivatives) .
- Post-synthetic modification : Halogenation followed by trifluoromethylation using CuCF3 or fluoroform-derived reagents (not explicitly detailed in evidence but inferred from related methods in ).
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound under varying catalytic conditions?
- Methodological Answer: Yield optimization strategies include:
- Catalyst screening : LiHMDS () enhances deprotonation efficiency compared to weaker bases.
- Solvent selection : Polar aprotic solvents (e.g., THF) improve cyclization kinetics vs. ethanol .
- Temperature control : Reactions at 80–100°C balance rate and side-product formation .
Conflicting yields (e.g., 40% in Pd catalysis vs. 75% in LiHMDS-mediated synthesis) highlight trade-offs between direct functionalization and stepwise approaches .
Q. What in vitro and in vivo models are used to evaluate this compound’s antimycobacterial activity?
- In vitro : Middlebrook 7H10 agar for MIC determination; Resazurin Microtiter Assay (REMA) for growth inhibition .
- In vivo : Acute toxicity assessed in Sprague-Dawley rats (), with analgesic activity evaluated via thermal plate tests in CD-1 mice .
Cytotoxicity is measured via MTT assays (), ensuring selectivity over mammalian cells .
Q. How can X-ray crystallography resolve structural ambiguities in tautomeric pyrimidinone systems?
Q. What strategies address discrepancies in reported solubility and stability profiles?
- Methodological Answer: Solubility data gaps exist in the literature. Experimental approaches include:
- HPLC-based solubility assays : Measure solubility in DMSO, water, and buffers (e.g., reports >25.3 mg/mL in DMSO) .
- Stability studies : Monitor degradation via LCMS under varying pH/temperature (methods not detailed in evidence but standard practice).
Q. How are structure-activity relationship (SAR) studies designed for trifluoromethyl-substituted pyrimidinones?
- Methodological Answer: SAR focuses on:
Q. What are the challenges in scaling up laboratory-scale synthesis to gram quantities?
- Methodological Answer: Scaling challenges include:
Q. What computational tools validate spectroscopic data and predict reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
